4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
Overview
Description
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C22H19NO2 and a molecular weight of 329.39 g/mol . This compound is characterized by the presence of an ethynyl group attached to an aniline core, which is further substituted with two 4-methoxyphenyl groups. It is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
The synthesis of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxyaniline and 4-bromoanisole.
Formation of the Intermediate: The intermediate compound is formed through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where 4-methoxyaniline reacts with 4-bromoanisole in the presence of a palladium catalyst and a base.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a subsequent reaction with an appropriate ethynylating agent, such as ethynyltrimethylsilane, followed by deprotection to yield the final product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions include various substituted aniline derivatives and quinone compounds.
Scientific Research Applications
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.
Materials Science: It is employed in the synthesis of conductive polymers and advanced materials with unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to investigate the interactions of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline involves its interaction with molecular targets through its ethynyl and methoxy groups. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and materials science. The pathways involved include electron transfer processes and aromatic interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline include:
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: This compound has a bromine atom instead of an ethynyl group, which affects its reactivity and applications.
N,N-bis(4-methoxyphenyl)aniline: Lacks the ethynyl group, resulting in different electronic properties and reactivity.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with dimethyl groups instead of methoxy groups, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of ethynyl and methoxy groups, which confer distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science.
Properties
IUPAC Name |
4-ethynyl-N,N-bis(4-methoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-4-17-5-7-18(8-6-17)23(19-9-13-21(24-2)14-10-19)20-11-15-22(25-3)16-12-20/h1,5-16H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVLIJJJYQFWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30776483 | |
Record name | 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-73-2 | |
Record name | 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30776483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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